Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

medicinal chemistry protecting groups heterocyclic synthesis

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate features orthogonal Cbz and 4-hydroxymethyl groups: the Cbz group is stable to acids/bases and removed cleanly via hydrogenolysis, while the free alcohol permits oxidation, alkylation, or esterification without amine interference. Superior to 4-(aminomethyl) or 4-(bromomethyl) analogs in shelf stability and solubility. Used in 5-HT4 fluorescent antagonists, AMPA receptor modulators, and PROTAC linker design. Ideal for high-yield orthogonal piperidine diversification.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 122860-33-7
Cat. No. B105094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(hydroxymethyl)piperidine-1-carboxylate
CAS122860-33-7
Synonyms4-Hydroxymethylpiperidine-1-carboxylic Acid Benzyl Ester;  Benzyl 4-(Hydroxymethyl)-tetrahydro-1(2H)-pyridinecarboxylate;  Benzyl 4-(Hydroxymethyl)piperidine-1-carboxylate;  N-(Benzyloxycarbonyl)-4-(hydroxymethyl)piperidine;  Phenylmethyl 4-(Hydroxymethy
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
InChIKeyLINIORCIRVAZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: Orthogonally Protected Piperidine Scaffold for Medicinal Chemistry


Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7, MF: C14H19NO3, MW: 249.31) is a heterobifunctional piperidine derivative bearing an N-benzyloxycarbonyl (Cbz) protecting group and a free 4-hydroxymethyl handle . The Cbz group confers stability under acidic and basic conditions while enabling quantitative deprotection via hydrogenolysis [1], whereas the primary alcohol permits orthogonal functionalization (e.g., oxidation, alkylation, or tosylation) without affecting the protected amine. This orthogonal reactivity profile positions the compound as a versatile intermediate in the synthesis of 5-HT4 receptor fluorescent antagonists , calcium-permeable AMPA receptor modulators , and as a building block for PROTAC linker constructs [2].

Why Generic Substitution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Fails: Orthogonality and Physicochemical Constraints


Piperidine-based intermediates with protected amines are not interchangeable due to differences in protecting group orthogonality, physical form, and stability that directly impact synthetic yield and purification. For instance, the 4-(aminomethyl) analog (CAS 157023-34-2) replaces the nucleophilic alcohol with a basic amine, altering both hydrogen-bonding capacity (HBD count: 1 vs. 2) and the compound's solubility profile in organic solvents . Similarly, the 4-hydroxy-4-(hydroxymethyl) analog (CAS 1226780-06-8) introduces a tertiary alcohol that introduces steric hindrance and alters hydrogen-bonding, potentially reducing reactivity in alkylation or acylation steps . The 4-(bromomethyl) analog (CAS 148355-75-3) replaces the stable hydroxyl with a reactive alkyl halide, significantly reducing shelf-life and requiring anhydrous handling . The quantitative evidence below clarifies why benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is the preferred choice for orthogonal piperidine diversification.

Quantitative Evidence for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in Synthesis and Drug Design


N-Cbz Protection Enables Quantitative Deprotection Without Backbone Scrambling

The Cbz (benzyloxycarbonyl) protecting group undergoes quantitative hydrogenolytic cleavage (Pd/C, H₂) to yield 4-piperidinemethanol with >99% conversion as established in standard protecting group methodology [1]. In contrast, the tert-butyloxycarbonyl (Boc) analog requires acidic conditions (TFA) that can protonate the piperidine nitrogen and potentially promote elimination or rearrangement of the hydroxymethyl group [2]. The Cbz group remains stable to acidic and basic conditions that would cleave Boc or Fmoc groups, allowing for broader synthetic sequence flexibility [3].

medicinal chemistry protecting groups heterocyclic synthesis

4-Hydroxymethyl Handle Provides Orthogonal Reactivity to the N-Cbz Group

The primary alcohol at the 4-position undergoes selective oxidation to the corresponding aldehyde (benzyl 4-formylpiperidine-1-carboxylate) using mild oxidants such as PCC or Swern conditions, leaving the N-Cbz group intact [1]. The 4-(aminomethyl) analog (CAS 157023-34-2) lacks this oxidation pathway and instead reacts as a nucleophilic amine, limiting its utility to amide coupling or reductive amination only . The 4-(bromomethyl) analog (CAS 148355-75-3) is electrophilic and incompatible with nucleophilic solvents or reagents, requiring strict anhydrous handling . The alcohol handle in the target compound permits esterification, etherification, tosylation, or mesylation prior to nucleophilic displacement, enabling a broader range of downstream diversification strategies [1].

organic synthesis building blocks functional group interconversion

Favorable Drug-Likeness Profile Relative to Higher-Molecular-Weight Piperidine Analogs

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (MW: 249.31, cLogP: 1.48) falls comfortably within Lipinski's Rule of Five (MW <500, cLogP <5, HBD ≤5, HBA ≤10), a property set predictive of acceptable oral bioavailability [1]. In contrast, the 4-hydroxy-4-(hydroxymethyl) analog (CAS 1226780-06-8) has a higher molecular weight (265.30) and an additional hydrogen-bond donor, increasing polarity and potentially reducing membrane permeability . For PROTAC linker applications, the optimal linker length has been empirically determined to range from 12 to 20+ atoms ; this compound's piperidine core contributes approximately 4-6 atoms with a rigid, conformationally constrained geometry that can favorably pre-organize the ternary complex geometry compared to fully flexible PEG linkers [2].

ADME drug-likeness PROTAC linker design

Precedented Utility as an Intermediate for Fluorescent 5-HT4 Receptor Antagonists

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a documented key intermediate in the synthesis of benzoyloxyethylpiperidinylmethylamine derivatives that function as fluorescent antagonists for the human 5-HT4 receptor . The downstream fluorescent antagonists derived from this intermediate enable real-time visualization of 5-HT4 receptor localization and trafficking in live cells—a capability not achievable with non-fluorescent 5-HT4 antagonists [1]. The 4-(aminomethyl) analog (CAS 157023-34-2), while also a piperidine building block, has not been reported in the synthesis of 5-HT4 fluorescent probes, and its amine functionality would require additional protection/deprotection steps to achieve the same final scaffold .

GPCR pharmacology fluorescent probes receptor antagonists

Thermal Stability and Physical Form Differentiate from Lower-Boiling, More Volatile Analogs

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate exhibits a boiling point of 396.4°C at 760 mmHg and a flash point of 193.5°C , indicating low volatility and reduced inhalation hazard during routine laboratory handling. The compound is typically supplied as a crystalline solid or viscous oil with a melting point approximately 43–45°C . In contrast, the Boc-protected analog (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) has a significantly lower boiling point (~285–290°C) and higher volatility, increasing the risk of evaporative loss during solvent removal or long-term storage . The target compound's stability in acid and base conditions is superior to the Boc analog (acid-labile) and the Fmoc analog (base-labile), as established in protecting group orthogonality charts [1].

chemical handling stability procurement

Optimal Application Scenarios for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Fluorescent GPCR Ligands (5-HT4 Receptor Probes)

This compound is a proven intermediate for constructing benzoyloxyethylpiperidinylmethylamine-based fluorescent antagonists of the human 5-HT4 receptor . The orthogonal Cbz and hydroxymethyl groups enable sequential functionalization: the alcohol is first esterified or alkylated to introduce the fluorescent reporter or linker, followed by hydrogenolytic removal of the Cbz group to expose the piperidine nitrogen for further elaboration [1]. This orthogonal strategy minimizes protecting group manipulations and improves overall synthetic yield compared to fully protected piperidine alternatives [2].

PROTAC Linker Library Construction with Rigid, Conformationally Constrained Spacers

In PROTAC design, linker composition, length, and rigidity profoundly impact degradation efficiency [3]. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate provides a rigid piperidine core (approximately 4–6 atoms) that can replace flexible PEG or alkyl linkers to pre-organize ternary complex geometry [4]. The hydroxymethyl group serves as an attachment point for E3 ligase ligands (e.g., thalidomide-based CRBN recruiters) via ester or ether linkages, while the deprotected piperidine nitrogen can be conjugated to the target protein ligand following Cbz removal [5]. This building block is particularly valuable for SAR studies where linker rigidity is hypothesized to enhance cooperative binding .

Synthesis of Calcium-Permeable AMPA Receptor Antagonists

This compound is employed in the preparation of diaminobutane derivatives that act as potent antagonists of calcium-permeable AMPA receptors . The 4-hydroxymethyl group is oxidized to the corresponding aldehyde (benzyl 4-formylpiperidine-1-carboxylate) using mild conditions (PCC or Swern) [6], enabling subsequent reductive amination or Horner–Wadsworth–Emmons olefination to install the diaminobutane pharmacophore [7]. The Cbz group remains intact throughout these transformations, streamlining the synthetic route relative to approaches requiring multiple orthogonal protecting groups [6].

Lead Optimization for CNS-Penetrant Drug Candidates

With a molecular weight of 249.31, cLogP of 1.48, and TPSA of 49.8 Ų, this compound lies well within CNS drug-like space (MW <400, cLogP 1–4, TPSA <70 Ų) [8]. The piperidine core is a privileged scaffold in CNS drug discovery, appearing in numerous approved therapeutics targeting dopamine, serotonin, and histamine receptors [9]. The orthogonal Cbz and hydroxymethyl groups allow medicinal chemists to rapidly diversify the piperidine core at either the nitrogen or the 4-position without cross-reactivity, accelerating SAR exploration for CNS targets where fine-tuning of lipophilicity and hydrogen-bonding capacity is critical for blood-brain barrier penetration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.